1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one
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Overview
Description
1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and an enone moiety. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one can be compared with other similar compounds, such as:
Cyclopropylamines: These compounds share the cyclopropyl group and exhibit similar chemical reactivity.
Enones: Compounds with the enone moiety have comparable chemical properties and undergo similar reactions.
Methylpentanones: These compounds have a similar carbon backbone and functional groups, making them relevant for comparison
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-amino-1-cyclopropyl-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)5-8(11)9(10)7-3-4-7/h5,7,9H,3-4,10H2,1-2H3 |
InChI Key |
KSNWHZSJAAVSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(C1CC1)N)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.